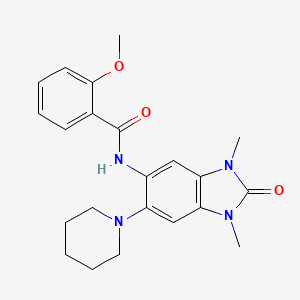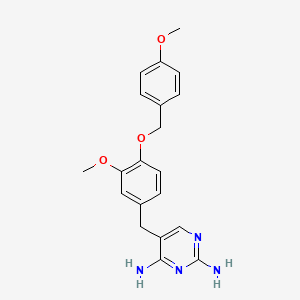
GW2580
Overview
Description
Mechanism of Action
Target of Action
GW2580, also known as “5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine” or “GW632580X” or “GW-2580”, is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) . CSF1R, also known as c-FMS kinase, is a type III receptor tyrosine kinase that binds to the macrophage or monocyte colony-stimulating factor . It plays a crucial role in the survival, proliferation, and differentiation of macrophages .
Mode of Action
This compound acts as a competitive inhibitor of ATP binding to the CSF1R . It suppresses the activation of microglia during disease states without altering viability . It blocks the ability of CSF1R to autophosphorylate colony-stimulating factor (CSF-1 or M-CSF), which promotes the survival, proliferation, and differentiation of macrophages .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CSF1R signaling pathway. By inhibiting CSF1R, this compound suppresses genes related to reactive oxygen species (ROS) regulation and survival . This results in the sensitization of microglia to ROS, leading to a dose-dependent reduction in viability when the cells are concurrently treated with an inducer of ROS .
Pharmacokinetics
This compound is orally bioavailable . After oral administration, it can block the ability of exogenous CSF-1 to increase LPS-induced IL-6 production in mice . .
Result of Action
The primary molecular effect of this compound is the inhibition of CSF1R autophosphorylation . On a cellular level, this compound treatment alters microglia morphology without affecting cell number . It also induces subtle changes to microglia morphology and alters their transcriptome without affecting viability .
Action Environment
It’s worth noting that the effects of this compound on microglia function were studied in mice that were orally gavaged with the compound for 8 days The environment, in this case, the internal physiological environment of the mice, would have influenced the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
GW2580 interacts with the cFMS kinase, blocking its ability to autophosphorylate CSF-1 . This interaction inhibits monocyte growth in vitro and LPS-induced TNF-α production in vivo . It also inhibits macrophage infiltration of the CNS .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It suppresses activation during disease states without altering viability . In microglia, this compound treatment alters morphology, but not cell number . It also suppresses genes related to reactive oxygen species (ROS) regulation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the cFMS kinase, blocking its ability to autophosphorylate CSF-1 . This inhibits the kinase’s activity, leading to a decrease in the survival, proliferation, and differentiation of macrophages .
Temporal Effects in Laboratory Settings
Over time, this compound has been shown to produce a dose-related decrease in the number of tumor cells . It also alters the morphology of microglia without affecting cell number .
Dosage Effects in Animal Models
In animal models, this compound has been shown to slow disease progression, significantly reduce severity, and prevent the relapse phase . It also produces a dose-dependent reduction in the viability of primary microglia cultures when concurrently treated with LPS .
Metabolic Pathways
This compound is involved in the CSF-1 pathway, where it inhibits the cFMS kinase . This leads to a decrease in the survival, proliferation, and differentiation of macrophages .
Preparation Methods
The synthesis of GW632580X involves the preparation of 5-({3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl}methyl)pyrimidine-2,4-diamine . The synthetic route typically includes the following steps:
Formation of the pyrimidine ring: This involves the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.
Substitution reactions: Various substitution reactions are carried out to introduce the methoxy and methoxyphenyl groups at the desired positions on the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for GW632580X would likely involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
GW632580X undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out on the pyrimidine ring or other functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where various substituents can be introduced.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GW632580X has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of receptor tyrosine kinases, particularly CSF1R.
Biology: The compound is used in biological studies to investigate the role of CSF1R in various cellular processes, including cell proliferation, differentiation, and survival.
Medicine: GW632580X has shown potential in preclinical studies for the treatment of osteolytic diseases associated with bone metastasis and other bone diseases. It is also being investigated for its potential in treating other diseases where CSF1R plays a role.
Industry: The compound may be used in the development of new therapeutic agents targeting CSF1R and related pathways.
Comparison with Similar Compounds
GW632580X can be compared with other similar compounds that inhibit receptor tyrosine kinases, particularly CSF1R inhibitors. Some similar compounds include:
PLX3397: Another CSF1R inhibitor that has shown potential in treating various cancers and inflammatory diseases.
BLZ945: A selective CSF1R inhibitor that has been investigated for its potential in treating cancer and other diseases.
Pexidartinib: A CSF1R inhibitor that has been approved for the treatment of tenosynovial giant cell tumor.
Compared to these compounds, GW632580X is unique in its specific chemical structure and the particular interactions it has with CSF1R. This uniqueness may translate to differences in its efficacy, selectivity, and safety profile in various applications.
Properties
IUPAC Name |
5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAUKPBNJWPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236095 | |
| Record name | GW-2580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870483-87-7 | |
| Record name | GW-2580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870483877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-2580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 870483-87-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-2580 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRV0JCF9LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
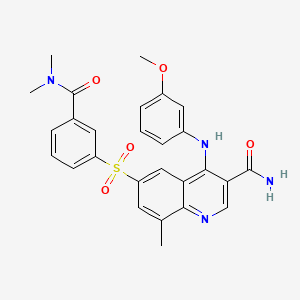
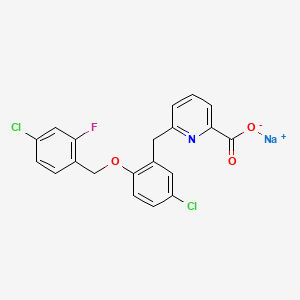
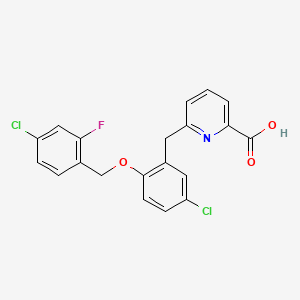

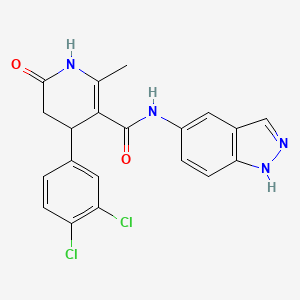
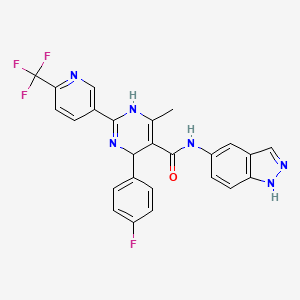
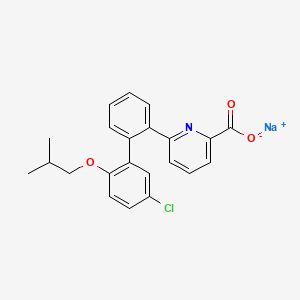
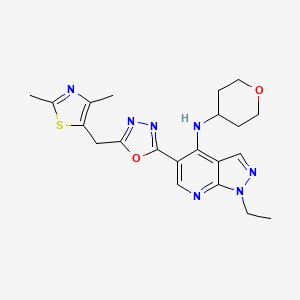
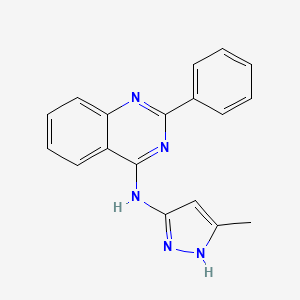
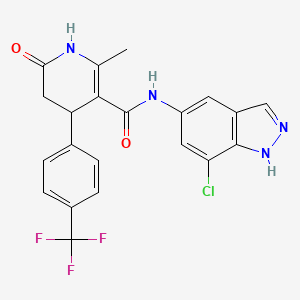
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
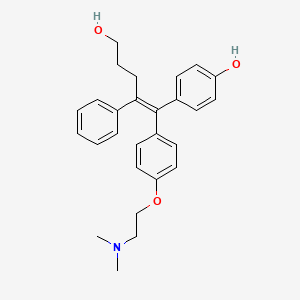
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)
